(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride
CAS No.: 911669-75-5
Cat. No.: VC6779393
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 911669-75-5 |
|---|---|
| Molecular Formula | C11H13ClN2O3 |
| Molecular Weight | 256.69 |
| IUPAC Name | (2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H12N2O3.ClH/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14;/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16);1H/t7?,8-;/m0./s1 |
| Standard InChI Key | ZYBLLQBDSSXXLP-MTICXXPYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N.Cl |
Introduction
(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride, commonly referred to as rebamipide hydrochloride, is a chiral amino acid derivative. It is widely used in scientific research due to its biological significance and therapeutic potential. The compound is a derivative of indole, a structure found in numerous natural products and biologically active molecules. Its applications span gastrointestinal health, neuroprotection, and antioxidant research.
Biological Significance
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Gastrointestinal Health:
The compound has been extensively studied for its protective effects on gastric mucosa. It modulates inflammatory responses and reduces oxidative stress, making it a candidate for treating ulcers and related conditions. -
Neuroprotection:
Research indicates that (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride exhibits neuroprotective properties by mitigating oxidative damage in neural tissues. -
Antioxidant Activity:
The compound demonstrates free radical scavenging activity, contributing to its therapeutic potential in diseases involving oxidative stress.
Synthesis
The synthesis of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride involves multi-step reactions, typically starting from indole derivatives. Key steps include:
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Functionalization of the indole ring.
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Introduction of the amino and propanoic acid groups.
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Conversion to the hydrochloride salt for improved stability.
Mechanism of Action
The biological effects of the compound are mediated through:
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Modulation of inflammatory cytokines.
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Enhancement of cellular antioxidant defenses.
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Stabilization of gastric epithelial cells under stress conditions.
Applications
| Application Area | Details |
|---|---|
| Pharmacology | Studied for its potential in treating ulcers and neurodegenerative diseases |
| Biomedical Research | Used as a tool to study oxidative stress mechanisms and inflammatory pathways |
| Chemical Synthesis | Serves as a precursor for synthesizing complex bioactive molecules |
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